molecular formula C21H19N5O B2628322 3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251702-68-7

3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2628322
CAS No.: 1251702-68-7
M. Wt: 357.417
InChI Key: GRRVECBCAFUFLS-UHFFFAOYSA-N
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Description

The compound 3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile (hereafter referred to as Compound A) is a 1,8-naphthyridine derivative with a unique substitution pattern. Its structure features:

  • A 7-methyl group on the naphthyridine core.
  • A 3-(pyrrolidine-1-carbonyl) substituent, introducing rigidity and electron-withdrawing character.
  • A 4-amino linkage connecting the naphthyridine to a benzonitrile moiety, which may enhance binding interactions in biological systems.

The compound is cataloged by ChemDiv (ID: C21H19N5O, L968-0005) as a screening candidate, likely for drug discovery due to its nitrile group, a common pharmacophore in kinase inhibitors .

Properties

IUPAC Name

3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-7-8-17-19(25-16-6-4-5-15(11-16)12-22)18(13-23-20(17)24-14)21(27)26-9-2-3-10-26/h4-8,11,13H,2-3,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRVECBCAFUFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolidine ring through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . The naphthyridine core can be synthesized via cyclization reactions involving appropriate precursors. The final step often involves coupling the naphthyridine core with the benzonitrile group under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing purification steps, and employing robust catalysts that can withstand large-scale production conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and naphthyridine core contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,8-Naphthyridine Derivatives

Core Structural Variations

Key analogs from include:

  • 2c: 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one
  • 2d: 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one
  • 2e: 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide
Table 1: Substituent Comparison
Compound Position 3 Substituent Position 4 Substituent Position 7 Additional Features
A Pyrrolidine-1-carbonyl 4-Aminobenzonitrile Methyl Benzonitrile pharmacophore
2c Morpholinomethyl 4-Oxo Methyl 2-Phenyl, morpholine flexibility
2d Diethylaminomethyl 4-Oxo Methyl 2-Phenyl, tertiary amine
2e Methylaminobenzenesulfonamide 4-Oxo Methyl Sulfonamide group

Key Observations :

  • Position 3: Compound A’s pyrrolidine-1-carbonyl group is distinct from the methylene-linked amines (e.g., morpholinomethyl in 2c) in analogs.
  • Position 4: Unlike the oxo group in 2c–2e, Compound A features a 4-aminobenzonitrile, which may enhance π-π stacking or dipole interactions in target binding.
  • Benzonitrile vs. Sulfonamide : The nitrile in A contrasts with the sulfonamide in 2e, suggesting divergent biological targets (e.g., kinases vs. carbonic anhydrases) .

Physicochemical Properties

  • Molecular Weight : A (357.41 g/mol) is similar to 2c (357.43 g/mol), but its logP is likely higher due to the lipophilic pyrrolidine and benzonitrile groups.
  • Solubility : The carbonyl and nitrile groups may reduce solubility in aqueous media compared to the sulfonamide in 2e.

Biological Activity

The compound 3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthyridine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including acylation and coupling reactions to construct the desired molecular framework.

Key Structural Information

  • Molecular Formula : C19H22N4
  • CAS Number : 1251600-16-4

Synthesis Steps :

  • Starting Materials : 4-Aminobenzonitrile and pyrrolidine derivatives.
  • Reactions :
    • Nucleophilic substitution to form intermediates.
    • Acylation with pyrrolidine-1-carbonyl chloride.
  • Conditions : Typically conducted in solvents like dichloromethane under controlled temperature.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors.

The compound may exert its effects through:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that mediate cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives, including the one in focus.

  • Antitumor Activity :
    • A study evaluated the anticancer properties of naphthyridine derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research highlighted the antibacterial effects of similar naphthyridine compounds against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the naphthyridine core could enhance antibacterial potency .
  • Inhibitory Effects on Enzymes :
    • Another study focused on enzyme inhibition, revealing that compounds with similar structures effectively inhibited key enzymes involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant cytotoxicity
AntimicrobialEffective against multiple strains
Enzyme InhibitionInhibits inflammatory enzymes

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